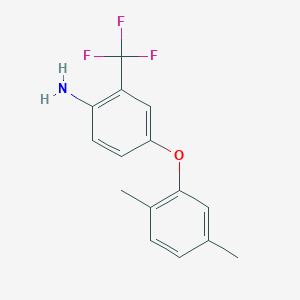

4-(2,5-Dimethylphenoxy)-2-(trifluoromethyl)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(2,5-Dimethylphenoxy)-2-(trifluoromethyl)aniline is an organic compound that features a phenoxy group substituted with two methyl groups and an aniline moiety substituted with a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-Dimethylphenoxy)-2-(trifluoromethyl)aniline typically involves the following steps:

Formation of 2,5-Dimethylphenol: This can be achieved through the methylation of phenol using methyl iodide in the presence of a base such as potassium carbonate.

Etherification: The 2,5-dimethylphenol is then reacted with 4-chloro-2-(trifluoromethyl)aniline in the presence of a base like sodium hydride to form the desired ether linkage.

Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-Dimethylphenoxy)-2-(trifluoromethyl)aniline can undergo various chemical reactions, including:

Oxidation: The phenoxy group can be oxidized to form quinone derivatives.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products

Oxidation: Quinone derivatives.

Reduction: Corresponding amines.

Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

4-(2,5-Dimethylphenoxy)-2-(trifluoromethyl)aniline serves as an important intermediate in the synthesis of more complex organic molecules. Its trifluoromethyl group enhances reactivity and stability, making it a valuable precursor in various synthetic pathways. The compound is particularly useful in the development of pharmaceuticals and agrochemicals where trifluoromethyl moieties are often incorporated for enhanced biological activity.

Biological Research

Investigations into Biological Activity

Research has indicated that this compound may exhibit potential biological activities. Studies have explored its interactions with biomolecules, focusing on its role as a bioactive compound in drug discovery. The compound's mechanism of action involves interactions with specific molecular targets such as enzymes or receptors, which can modulate various biochemical pathways .

Medicinal Applications

Potential Therapeutic Properties

The compound has been investigated for its therapeutic potential, particularly in the context of anti-inflammatory and anticancer activities. Preliminary studies suggest that it may possess cytotoxic effects against certain cancer cell lines, indicating its potential as a lead compound in cancer therapy . Additionally, its structural characteristics may allow for modifications that enhance its efficacy as a pharmaceutical agent.

Industrial Applications

Development of Advanced Materials

In industry, this compound is utilized in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in polymer science and coatings that require specific thermal and chemical resistance. The compound's role in material science is critical for developing products that meet stringent performance criteria in various industrial applications .

Table 1: Summary of Applications

| Field | Application | Details |

|---|---|---|

| Chemistry | Intermediate for organic synthesis | Used to synthesize complex organic molecules |

| Biology | Investigated for biological activity | Potential interactions with biomolecules |

| Medicine | Therapeutic properties | Anti-inflammatory and anticancer potential |

| Industry | Advanced materials development | Used in polymers and coatings requiring thermal/chemical resistance |

Case Study 1: Synthesis of Trifluoromethyl Amines

A recent study highlighted the use of this compound in synthesizing α-trifluoromethyl amines via biocatalytic methods. This approach demonstrated high yields (up to 99%) and enantioselectivity, showcasing the compound's utility in creating valuable intermediates for pharmaceuticals .

Case Study 2: Anticancer Activity

Preliminary investigations into the anticancer properties of this compound revealed significant cytotoxic effects against various cancer cell lines. These findings support further research into its mechanism of action and potential modifications to enhance therapeutic efficacy .

Mechanism of Action

The mechanism of action of 4-(2,5-Dimethylphenoxy)-2-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This can lead to the modulation of signaling pathways and biochemical processes within cells.

Comparison with Similar Compounds

Similar Compounds

4-(2,5-Dimethylphenoxy)-2-chloroaniline: Similar structure but with a chlorine atom instead of a trifluoromethyl group.

4-(2,5-Dimethylphenoxy)-2-methylaniline: Similar structure but with a methyl group instead of a trifluoromethyl group.

Uniqueness

4-(2,5-Dimethylphenoxy)-2-(trifluoromethyl)aniline is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more effective in biological applications compared to its analogs.

Biological Activity

4-(2,5-Dimethylphenoxy)-2-(trifluoromethyl)aniline (CAS No. 946784-57-2) is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of its pharmacological properties.

- Molecular Formula : C15H14F3NO

- Molecular Weight : 281.28 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an anti-cancer agent and its effects on cellular mechanisms.

-

Inhibition of Cancer Cell Proliferation :

- The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. For example, it demonstrated significant antiproliferative activity against HeLa and A549 cancer cell lines with IC50 values in the low micromolar range.

- A study reported that derivatives of similar structures inhibited tubulin polymerization, suggesting that this compound may exert its effects through interactions with microtubules, essential for cell division .

-

Antiviral Activity :

- Although primarily studied for its anticancer properties, there is emerging evidence that compounds within this chemical class exhibit antiviral activities. The structure-activity relationship (SAR) studies indicate that modifications to the aniline structure can enhance antiviral potency against specific viral targets .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | HeLa | 0.75 |

| A549 | 1.02 | |

| Other derivatives | HeLa | 10.0 |

| A549 | 16.0 |

Table 2: Structure-Activity Relationship (SAR)

| Modification Type | Effect on Activity |

|---|---|

| Trifluoromethyl group | Increases lipophilicity |

| Dimethylphenoxy substitution | Enhances binding affinity |

| Aniline nitrogen atom | Critical for receptor interaction |

Case Studies

-

Case Study on Anticancer Effects :

- A study conducted on various aniline derivatives found that those with trifluoromethyl substitutions exhibited enhanced activity against cancer cell lines by promoting apoptosis through mitochondrial pathways . The study specifically highlighted the role of the dimethylphenoxy group in enhancing cellular uptake.

-

Antiviral Potential :

- Research into similar compounds indicated potential antiviral mechanisms through inhibition of viral replication processes. The presence of electron-withdrawing groups like trifluoromethyl was noted to enhance interaction with viral proteins, suggesting a pathway for further exploration in antiviral drug development .

Q & A

Q. What are the common synthetic routes for preparing 4-(2,5-Dimethylphenoxy)-2-(trifluoromethyl)aniline, and what key intermediates are involved?

Basic

The synthesis typically involves sequential functionalization of the aniline core. A nucleophilic aromatic substitution (SNAr) is often employed to introduce the 2,5-dimethylphenoxy group, followed by trifluoromethylation via Ullmann coupling or transition-metal catalysis. Key intermediates include 2-nitro-4-(2,5-dimethylphenoxy)benzene (precursor for reduction to the aniline) and intermediates with protected amine groups to avoid side reactions during trifluoromethylation. Reaction conditions (e.g., temperature, solvent polarity) significantly impact yield and regioselectivity .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

Basic

- NMR Spectroscopy : 1H and 19F NMR confirm substituent positions and CF3 integration.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

- HPLC-PDA/ELSD : Purity assessment (>97%) and detection of trace impurities (e.g., unreacted intermediates).

- X-ray Crystallography (if crystalline): Resolves stereoelectronic effects of the trifluoromethyl group .

Q. How can researchers address discrepancies in reaction yields when synthesizing this compound under varying catalytic conditions?

Advanced

Yield inconsistencies often arise from catalyst deactivation or competing pathways. Systematic optimization includes:

- Catalyst Screening : Palladium (e.g., Pd(OAc)2) vs. copper-based catalysts for trifluoromethylation.

- Ligand Effects : Bulky ligands (e.g., XPhos) improve stability and selectivity in coupling reactions.

- Solvent Optimization : Polar aprotic solvents (DMF, dioxane) enhance solubility of intermediates.

- In Situ Monitoring : Use of TLC or inline FTIR to track reaction progress and identify bottlenecks .

Q. What strategies are recommended for optimizing regioselectivity in the introduction of substituents during the synthesis of derivatives?

Advanced

- Directing Groups : Temporary protection of the amine (-NHBoc) directs electrophilic substitution to desired positions.

- Microwave-Assisted Synthesis : Accelerates kinetics, favoring thermodynamically stable regioisomers.

- Computational Prediction : DFT calculations model transition states to predict substituent effects on regioselectivity.

- Borylation : Install boronate esters (e.g., via Miyaura borylation) for Suzuki-Miyaura cross-coupling .

Q. What are the critical stability considerations for storing this compound, and how should degradation be monitored?

Basic

- Storage : Under inert atmosphere (N2/Ar) at -20°C to prevent oxidation of the amine group.

- Light Sensitivity : Amber vials minimize photodegradation of the phenoxy moiety.

- Degradation Monitoring : Periodic HPLC analysis (C18 column, acetonitrile/water gradient) detects hydrolysis byproducts (e.g., free aniline or phenolic fragments) .

Q. How can computational chemistry tools predict the electronic effects of the trifluoromethyl group on reactivity?

Advanced

- DFT Calculations : Map electrostatic potential surfaces to quantify electron-withdrawing effects of CF3 on the aromatic ring.

- Hammett σm Parameters : Correlate substituent effects with reaction rates in SNAr or electrophilic substitutions.

- Molecular Dynamics : Simulate solvent interactions affecting solubility and aggregation .

Q. What experimental approaches resolve conflicting biological activity data in studies of derivatives?

Advanced

- Reproducibility Checks : Standardize assay conditions (e.g., cell lines, solvent controls).

- Metabolite Profiling : LC-MS identifies active metabolites or degradation products.

- Orthogonal Assays : Combine enzymatic assays with phenotypic screening to validate target engagement.

- Impurity Analysis : Use qNMR to rule out batch-to-batch variability in compound purity .

Q. What protocols ensure safe handling of this compound in the laboratory?

Basic

Properties

IUPAC Name |

4-(2,5-dimethylphenoxy)-2-(trifluoromethyl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14F3NO/c1-9-3-4-10(2)14(7-9)20-11-5-6-13(19)12(8-11)15(16,17)18/h3-8H,19H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMVNLFNLFDISBB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)OC2=CC(=C(C=C2)N)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14F3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.